2-bromo-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
2-bromo-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position of the benzamide ring and a 2-methylquinolin-8-yl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromobenzoyl chloride and 2-methylquinoline.
Reaction: The 2-bromobenzoyl chloride is reacted with 2-methylquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom can also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the quinoline moiety.
2-bromo-N-(5-quinolinyl)benzamide: Similar structure with a different substitution pattern on the quinoline ring.
3-bromo-N-(2-methylquinolin-8-yl)benzamide: Similar structure with the bromine atom at a different position on the benzamide ring.
Uniqueness
2-bromo-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both the bromine atom and the 2-methylquinolin-8-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13BrN2O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-bromo-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H13BrN2O/c1-11-9-10-12-5-4-8-15(16(12)19-11)20-17(21)13-6-2-3-7-14(13)18/h2-10H,1H3,(H,20,21) |
InChI Key |
HXGVDHSKVHAVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3Br)C=C1 |
Origin of Product |
United States |
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